10(S)-hydroxy-9(R)-hexahydrocannabinol, a derivative of hexahydrocannabinol, is a significant compound within the cannabinoid family. This compound is structurally related to delta-9-tetrahydrocannabinol (Δ9-THC), which is the primary psychoactive component of cannabis. Hexahydrocannabinol, including its epimers, has garnered attention for its potential therapeutic applications and pharmacological properties.
10(S)-hydroxy-9(R)-hexahydrocannabinol is primarily derived from the hydrogenation of Δ9-THC or Δ8-THC, both of which are synthesized from cannabidiol (CBD) through acid-catalyzed cyclization processes. The presence of both (9R)- and (9S)-hexahydrocannabinol epimers in commercial products has led to extensive research into their synthesis and characterization .
This compound falls under the category of phytocannabinoids, which are naturally occurring compounds found in the Cannabis sativa plant. It is classified as a hydrogenated derivative of Δ9-THC, exhibiting unique stereochemical properties due to its specific hydroxyl group orientation.
The synthesis of 10(S)-hydroxy-9(R)-hexahydrocannabinol typically involves a two-step process:
The reaction conditions—including temperature, pressure, and solvent—are critical in determining the yield and purity of the final product. For instance, using palladium on carbon as a catalyst tends to favor the formation of the 9S epimer, while platinum may yield more 9R epimer .
10(S)-hydroxy-9(R)-hexahydrocannabinol has a complex molecular structure characterized by multiple stereogenic centers. Its IUPAC name is (6aR,9S,10R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol. The molecular formula is C21H32O3 with a molecular weight of approximately 332.47698 g/mol .
Key structural features include:
The primary chemical reactions involving 10(S)-hydroxy-9(R)-hexahydrocannabinol include:
The specific conditions under which these reactions occur can significantly alter the product distribution and yield. For example, varying the hydrogenation conditions can shift the epimeric ratio favorably towards either 9R or 9S forms depending on the catalyst used .
The mechanism by which 10(S)-hydroxy-9(R)-hexahydrocannabinol exerts its effects involves interaction with cannabinoid receptors in the endocannabinoid system—primarily CB1 and CB2 receptors. These interactions modulate various physiological processes such as pain perception, mood regulation, and inflammation.
Research indicates that this compound may exhibit higher potency than Δ9-THC in certain biological assays . Its specific stereochemistry likely contributes to its binding affinity and efficacy at these receptors.
10(S)-hydroxy-9(R)-hexahydrocannabinol is typically found as a crystalline solid at low temperatures. Its melting point and solubility characteristics are influenced by its molecular structure.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its reactivity profile suggests potential for further chemical modifications which could enhance its therapeutic applications .
The primary applications of 10(S)-hydroxy-9(R)-hexahydrocannabinol revolve around its potential therapeutic benefits:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1